molecular formula C14H10BrNO B5880269 3-[(4-bromophenoxy)methyl]benzonitrile

3-[(4-bromophenoxy)methyl]benzonitrile

Cat. No. B5880269
M. Wt: 288.14 g/mol
InChI Key: AWDQMNDLSRSDKN-UHFFFAOYSA-N
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Description

3-[(4-bromophenoxy)methyl]benzonitrile, commonly known as BPN, is a compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. BPN is a potent and selective antagonist of the P2X4 receptor, a member of the ATP-gated ion channel family, which is involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.

Mechanism of Action

BPN acts as a selective antagonist of the P2X4 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X4 receptor is primarily expressed in microglia and is involved in the regulation of microglial activation and neuroinflammation. BPN binds to the ATP-binding site of the P2X4 receptor and prevents the channel from opening, thereby inhibiting the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects, including the inhibition of microglial activation and the reduction of pro-inflammatory cytokine release. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury. BPN has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPN is its selectivity for the P2X4 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Moreover, BPN has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further preclinical and clinical development. However, one of the limitations of BPN is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, the synthesis of BPN is relatively complex and requires several steps, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research on BPN, including the development of more potent analogs, the investigation of its efficacy in various disease models, and the exploration of its potential therapeutic applications in humans. Moreover, the elucidation of the molecular mechanisms underlying the effects of BPN on microglial activation and neuroinflammation may provide new insights into the pathogenesis of various neurological disorders and lead to the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of BPN involves a series of chemical reactions that start with the reaction of 4-bromophenol with formaldehyde to produce 4-bromobenzyl alcohol. The alcohol is then treated with potassium carbonate and benzyl chloride to form 4-bromobenzyl chloride, which is subsequently reacted with 3-cyanobenzyl alcohol in the presence of potassium carbonate and dimethylformamide to yield BPN. The overall yield of BPN is around 25%, and the compound can be purified by recrystallization from ethanol.

Scientific Research Applications

BPN has been extensively studied for its potential application in the treatment of various diseases, including chronic pain, neuropathic pain, and neurodegenerative disorders. The P2X4 receptor, which is the target of BPN, is involved in the regulation of microglial activation and neuroinflammation, which are key processes in the development of these diseases. BPN has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various animal models of disease. Moreover, BPN has been found to improve cognitive function in animal models of Alzheimer's disease and reduce neuropathic pain in animal models of nerve injury.

properties

IUPAC Name

3-[(4-bromophenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQMNDLSRSDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromophenoxy)methyl]benzonitrile

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